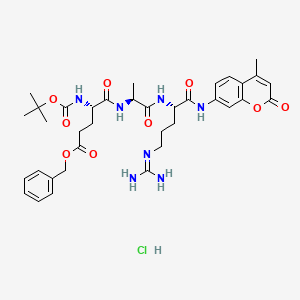
Boc-Glu(Obzl)-Ala-Arg-AMC HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-glu(obzl)-ala-arg-amc hcl” is a biochemical compound that is used in research . It is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . It is also a substrate for Vitamin K-dependent carboxylation .
Synthesis Analysis
“this compound” is an amino acid building block . It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .
Molecular Structure Analysis
The empirical formula of “this compound” is C17H23NO6 . Its molecular weight is 337.37 .
Chemical Reactions Analysis
“this compound” is a glutamic acid derivative . It is used in peptide synthesis .
Physical And Chemical Properties Analysis
“this compound” is a white to off-white powder . It has a melting point of 95-99 °C . It is stored at -20°C .
Wissenschaftliche Forschungsanwendungen
Substrat für Gerinnungsfaktoren
“Boc-Glu(Obzl)-Ala-Arg-AMC HCl” wird als Substrat für die Gerinnungsfaktoren IXa und XIIa verwendet {svg_1}. Diese Gerinnungsfaktoren spielen eine entscheidende Rolle im Blutgerinnungsprozess, und die Untersuchung ihrer Aktivität kann Einblicke in Blutgerinnungsstörungen liefern.
Substrat für Trypsin und Sojabohnen-Trypsin-ähnliches Enzym
Diese Verbindung wird auch als Substrat für Trypsin und Sojabohnen-Trypsin-ähnliches Enzym verwendet {svg_2}. Trypsin ist eine Serinprotease, die im Verdauungssystem vorkommt, wo sie Proteine abbaut. Sojabohnen-Trypsin-ähnliches Enzym ist ein pflanzliches Enzym mit ähnlicher Funktion. Die Untersuchung dieser Enzyme kann helfen, die Verdauung und verwandte Störungen zu verstehen.
Baustein in der Peptidsynthese
“this compound” ist ein Aminosäure-haltiger Baustein {svg_3}. Es kann bei der Synthese von peptidbasierten Inhibitoren verwendet werden, die vielfältige Anwendungen in der biologischen und medizinischen Forschung haben können.
Inhibitorsynthese für humane Caspasen
Es wurde bei der Synthese von peptidbasierten Inhibitoren humaner Caspasen verwendet {svg_4}. Caspasen sind eine Familie von Protease-Enzymen, die eine wichtige Rolle beim programmierten Zelltod (einschließlich Apoptose, Pyroptose und Nekroptose) und der Entzündung spielen.
Inhibitorsynthese für Humanes Rhinovirus (HRV) 3C Protease
“this compound” wurde bei der Synthese von Inhibitoren für humane Rhinovirus (HRV) 3C Protease verwendet {svg_5}. HRV 3C Protease ist ein Enzym, das für die Replikation des Virus entscheidend ist. Inhibitoren dieses Enzyms könnten möglicherweise zur Behandlung von HRV-bedingten Infektionen eingesetzt werden.
Wirkmechanismus
Target of Action
The primary targets of Boc-Glu(OBzl)-Ala-Arg-AMC HCl are coagulation factors IXa and XIIa, as well as trypsin and soybean trypsin-like enzyme . These enzymes play crucial roles in the coagulation cascade, a complex process that leads to blood clotting. Trypsin is a serine protease that cleaves proteins at the carboxyl side of lysine and arginine amino acid residues, playing a vital role in many biological processes, including digestion.
Mode of Action
This compound is a substrate for its target enzymes . The compound is designed to interact with these enzymes, allowing them to cleave at specific sites. This cleavage can result in changes to the enzymes’ activity, influencing the biochemical pathways they are involved in.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Boc-glu(obzl)-ala-arg-amc hcl plays a crucial role in biochemical reactions, particularly as a substrate for various proteases. The compound interacts with enzymes such as trypsin, coagulation factors IXa and XIIa, and soybean trypsin-like enzyme . These interactions are characterized by the cleavage of the peptide bond, releasing the fluorescent 7-amino-4-methylcoumarin, which can be quantitatively measured. This property makes this compound an essential tool for studying enzyme activity and inhibition.
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteases involved in cell signaling pathways and coagulation cascades. The cleavage of this compound by specific proteases can impact cell function by modulating the activity of these enzymes. For instance, the activation of coagulation factors IXa and XIIa by this compound can influence blood clotting processes . Additionally, the release of the fluorescent 7-amino-4-methylcoumarin upon cleavage allows for the monitoring of protease activity in real-time, providing insights into cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its recognition and cleavage by specific proteases. The compound binds to the active site of the enzyme, where the peptide bond between arginine and 7-amino-4-methylcoumarin is hydrolyzed. This reaction releases the fluorescent 7-amino-4-methylcoumarin, which can be detected and quantified . The specificity of this compound for certain proteases makes it a valuable tool for studying enzyme kinetics and inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures (below -15°C) and protected from light . Prolonged exposure to higher temperatures or light can lead to degradation, affecting its efficacy as a substrate. Long-term studies have shown that this compound maintains its activity over several years when stored under optimal conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively serves as a substrate for protease activity assays without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to protease activity. The compound interacts with enzymes such as trypsin and coagulation factors IXa and XIIa, which play roles in protein degradation and blood coagulation . The cleavage of this compound by these enzymes releases 7-amino-4-methylcoumarin, which can be used to monitor enzyme activity and metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by factors such as its hydrophobicity and affinity for certain cellular compartments . These properties affect its availability as a substrate for proteases and its overall efficacy in biochemical assays.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles where proteases are active . This localization is crucial for its function as a substrate, as it ensures that this compound is available for cleavage by the target enzymes, thereby facilitating the study of enzyme activity and cellular processes.
Eigenschaften
IUPAC Name |
benzyl (4S)-5-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N7O9.ClH/c1-21-18-30(45)51-28-19-24(13-14-25(21)28)41-33(48)26(12-9-17-39-34(37)38)42-31(46)22(2)40-32(47)27(43-35(49)52-36(3,4)5)15-16-29(44)50-20-23-10-7-6-8-11-23;/h6-8,10-11,13-14,18-19,22,26-27H,9,12,15-17,20H2,1-5H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39);1H/t22-,26-,27-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAJGJDAJFELED-HNPQYTQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48ClN7O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/no-structure.png)
![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)
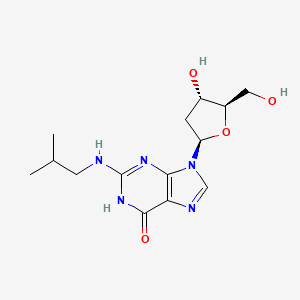

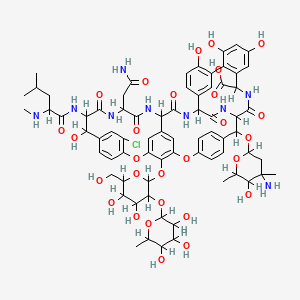
![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)
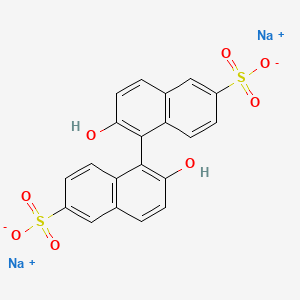
![5-Methoxy-1-[4-(difluoromethyl)phenyl]-1-pentanone Oxime](/img/structure/B1147166.png)
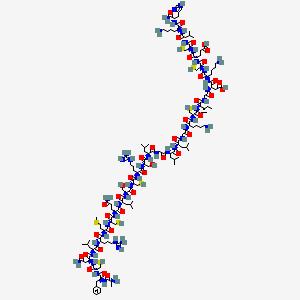
![(8aR,12aS,13aS)-12-(Ethanesulfonyl)-3-methoxy-5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)

